5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-methyl (ethyl)aniline with isatin derivatives, followed by bromination using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature . The resulting intermediate is then subjected to further reactions to form the desired triazinoindole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazine and indole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazinoindole scaffold.
Scientific Research Applications
5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cells, leading to cell cycle arrest and apoptosis, particularly in cancer cells . The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxicity . This indicates that its anticancer activity is closely related to its iron-chelating properties.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: A similar compound with an ethyl group instead of a diethyl group.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol: A compound with a tert-butyl group, which enhances its biological activity.
Indolo[2,3-b]quinoxalines: Compounds with a similar indole-based structure but different fused ring systems.
Uniqueness
5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the thiol group also adds to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C13H14N4S |
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Molecular Weight |
258.34 g/mol |
IUPAC Name |
5,6-diethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C13H14N4S/c1-3-8-6-5-7-9-10-12(14-13(18)16-15-10)17(4-2)11(8)9/h5-7H,3-4H2,1-2H3,(H,14,16,18) |
InChI Key |
XQPRMQSNMAIGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2CC |
Origin of Product |
United States |
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